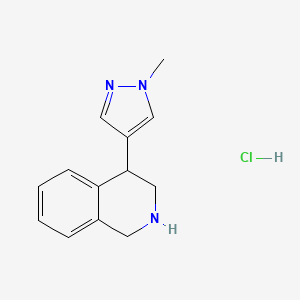

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride

Description

4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride (CAS: 2303565-69-5) is a nitrogen-containing heterocyclic compound characterized by a tetrahydroisoquinoline core fused with a methyl-substituted pyrazole moiety. This chiral small molecule is classified as a pharmacy-grade material with a purity of 95% and is marketed globally for pharmaceutical applications . The compound is commercially available through platforms like ECHEMI, with suppliers in China, the United States, India, and Europe offering flexible packaging (10g to 1kg) at competitive prices (~$20–25/kg) .

Properties

IUPAC Name |

4-(1-methylpyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15N3.ClH/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13;/h2-5,7,9,13-14H,6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QHRMVCATFYTEQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2CNCC3=CC=CC=C23.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization and Functional Group Transformations

Alternative synthetic routes involve cyclization reactions to form the tetrahydroisoquinoline ring after pyrazole introduction or functional group interconversions on preformed cores.

- These methods often require:

- Precursors such as substituted phenethylamines or related intermediates.

- Acid or base catalysis for ring closure.

- Controlled temperature and solvent systems to avoid side reactions.

Salt Formation (Hydrochloride)

- After obtaining the free base of 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline, hydrochloride salt formation is typically carried out by:

- Dissolving the free base in an appropriate solvent (e.g., ethanol or ethyl acetate).

- Adding hydrochloric acid (gaseous or aqueous).

- Precipitation of the hydrochloride salt.

- Filtration and drying yield the pure hydrochloride form.

Data Table: Representative Reaction Conditions and Yields

| Step | Starting Materials | Catalyst & Base | Solvent System | Temp (°C) | Time (h) | Yield (%) | Notes |

|---|---|---|---|---|---|---|---|

| Suzuki Coupling | Halogenated tetrahydroisoquinoline + 1-methyl-pyrazole boronic ester | Pd(PPh3)4, Na2CO3 | Acetonitrile/H2O | Reflux (~80) | 22 | 59 | Reflux under N2, followed by acid workup and recrystallization |

| Suzuki Coupling | 3,6-Dichloropyridazine + 1-methyl-pyrazole boronic ester | Pd(dppf)Cl2, K2CO3 | 1,4-Dioxane/H2O | 80 | 4 | 76 | Degassed, inert atmosphere, flash chromatography purification |

| Suzuki Coupling | 3,6-Dichloropyridazine + 1-methyl-pyrazole boronic ester | Pd(dppf)Cl2, K2CO3 | 1,4-Dioxane/H2O | 90 | 5 | 75 | Similar conditions with slight temperature variation |

| Suzuki Coupling | 3,6-Dichloropyridazine + 1-methyl-pyrazole boronic ester | Pd(PPh3)2Cl2, Na2CO3 | 1,4-Dioxane/H2O | 80 | Overnight | 68 | Crystallization and column chromatography for purification |

Research Findings and Optimization Notes

- Catalyst Choice: Palladium complexes with phosphine ligands such as triphenylphosphine or dppf are highly effective for coupling pyrazole boronic esters with halogenated substrates.

- Base Selection: Sodium carbonate and potassium carbonate provide good yields and facilitate the reaction in aqueous-organic solvent mixtures.

- Solvent Effects: Mixed solvents (e.g., 1,4-dioxane/water or acetonitrile/water) enhance solubility of reactants and improve reaction rates.

- Temperature and Time: Elevated temperatures (80–90°C) and prolonged reaction times (4–22 hours) are necessary for complete conversion.

- Purification: Recrystallization from dichloromethane or ethanol and column chromatography are standard purification methods to achieve high purity.

- Reaction Monitoring: Thin-layer chromatography (TLC) and spectroscopic methods (NMR, MS) are used to monitor progress and confirm product identity.

Chemical Reactions Analysis

Types of Reactions: 4-(1-Methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride can undergo various chemical reactions, including:

Oxidation: Oxidation reactions can convert the compound into its corresponding oxidized derivatives.

Reduction: Reduction reactions can reduce the compound to simpler structures.

Substitution Reactions: Substitution reactions can replace functional groups on the molecule with other groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

Oxidation Products: Oxidized derivatives of the compound.

Reduction Products: Reduced forms of the compound.

Substitution Products: Substituted derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Activity

Recent studies have indicated that derivatives of tetrahydroisoquinoline compounds exhibit anticancer properties. For instance, compounds similar to 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline have shown efficacy against various cancer cell lines. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

2. Neuroprotective Effects

Research has suggested that compounds incorporating the tetrahydroisoquinoline structure may provide neuroprotective benefits. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The proposed mechanisms include modulation of neurotransmitter systems and reduction of oxidative stress .

3. Antimicrobial Properties

Preliminary investigations into the antimicrobial properties of pyrazole derivatives have shown promising results. These compounds can inhibit the growth of various pathogens, indicating their potential as new antimicrobial agents .

Neuropharmacological Applications

1. Cognitive Enhancement

The compound's ability to interact with neurotransmitter systems suggests potential applications in enhancing cognitive functions. Studies focusing on similar structures have indicated improvements in memory and learning processes in animal models .

2. Treatment of Mood Disorders

Given the established link between tetrahydroisoquinoline derivatives and serotonin receptor modulation, there is potential for this compound to be explored as an antidepressant or anxiolytic agent. Its effects on mood regulation could provide a novel approach to treating mood disorders .

Case Studies

Mechanism of Action

The mechanism by which 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride exerts its effects involves binding to specific molecular targets and pathways. The exact mechanism can vary depending on the application, but it generally involves interactions with enzymes, receptors, or other biomolecules to modulate biological processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs

4-(1H-Pyrazol-1-yl)-1,2,3,4-Tetrahydroisoquinoline Hydrochloride (CAS: 1315368-21-8)

This analog lacks the methyl group on the pyrazole ring, resulting in a molecular weight of 235.71 g/mol (vs. 261.72 g/mol for the methylated compound). It is sold as a lab-grade scaffold (≥95% purity) for research purposes, priced significantly higher (€645/50mg) due to its niche applications .

(1R,4R)-4,6-Dihydroxy-1-(hydroxymethyl)-N-methyl-1,2,3,4-tetrahydroisoquinoline Hydrochloride (MM0081.28)

This derivative features hydroxyl and hydroxymethyl substituents on the tetrahydroisoquinoline core. The polar groups enhance aqueous solubility but may reduce blood-brain barrier penetration. It is listed as a pharmaceutical reference standard, indicating regulatory relevance in quality control .

Table 1: Structural and Physicochemical Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Purity | Application |

|---|---|---|---|---|---|---|

| Target Compound | 2303565-69-5 | C₁₃H₁₆ClN₃ | 261.72 | 1-Methylpyrazole | 95% | Pharmaceutical |

| 4-(1H-Pyrazol-1-yl)-analog | 1315368-21-8 | C₁₂H₁₄ClN₃ | 235.71 | Unsubstituted pyrazole | ≥95% | Research scaffold |

| (1R,4R)-Dihydroxy-N-methyl analog | MM0081.28 | C₁₁H₁₆ClNO₃ | 245.71 | Hydroxy, hydroxymethyl, N-methyl | Not specified | API impurity standard |

Functional and Market Comparison

- Lipophilicity and Bioavailability: The methyl group in the target compound increases logP compared to its non-methylated analog, favoring membrane permeability but possibly compromising solubility. In contrast, the dihydroxy analog (MM0081.28) is highly polar, suited for hydrophilic environments .

- Synthetic Accessibility: Derivatives like those in (e.g., coumarin- and tetrazole-functionalized tetrahydroisoquinolines) demonstrate the versatility of the core structure. However, the target compound’s methylpyrazole group simplifies synthesis relative to complex heterocycles .

Research and Regulatory Considerations

- The analog in , however, is primarily a tool compound for chemical biology .

- Regulatory Status : The pharmacy-grade designation of the target compound suggests compliance with Good Manufacturing Practices (GMP), critical for API integration. In contrast, lab-grade analogs lack such certifications .

Biological Activity

4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride is a compound of interest due to its structural similarity to various biologically active molecules. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The compound has the following structural characteristics:

- Molecular Formula: C13H15N3

- SMILES Notation: CN1C=C(C=N1)C2CNCC3=CC=CC=C23

- InChI: InChI=1S/C13H15N3/c1-16-9-11(7-15-16)13-8-14-6-10-4-2-3-5-12(10)13/h2-5,7,9,13-14H,6,8H2,1H3 .

Neuroprotective Effects

Research indicates that derivatives of tetrahydroisoquinoline (TIQ), including this compound, exhibit significant neuroprotective properties. Specifically:

- Mechanisms: These compounds may act as monoamine oxidase (MAO) inhibitors and free radical scavengers. They have shown potential in mitigating neurodegenerative conditions by protecting dopaminergic neurons from toxins such as MPTP and rotenone .

- Case Studies: In rodent models, 1-methyl-1,2,3,4-tetrahydroisoquinoline (a related compound) demonstrated the ability to reverse parkinsonian-like symptoms and restore altered dopamine levels in various disease models .

Antidepressant and Anxiolytic Properties

The compound also exhibits antidepressant and anxiolytic effects:

- Clinical Relevance: Studies have shown that TIQ derivatives can enhance mood and reduce anxiety in animal models. Their ability to modulate neurotransmitter systems contributes to these effects .

The proposed mechanisms through which this compound exerts its biological activity include:

- Inhibition of MAO-A and MAO-B: This action leads to increased levels of neurotransmitters such as serotonin and dopamine.

- Antioxidant Activity: The compound scavenges free radicals, thereby reducing oxidative stress in neuronal tissues.

- Modulation of Glutamatergic Transmission: By antagonizing glutamate receptors, it may protect against excitotoxicity associated with neurodegenerative diseases .

Comparative Analysis with Related Compounds

| Compound Name | Neuroprotective Activity | Antidepressant Activity | Mechanism of Action |

|---|---|---|---|

| This compound | Yes | Yes | MAO inhibition, free radical scavenging |

| 1-methyl-1,2,3,4-tetrahydroisoquinoline | Yes | Yes | Similar mechanisms as above |

| Other TIQ derivatives | Variable | Variable | Often similar but with differing potencies |

Q & A

Basic: What synthetic methodologies are recommended for preparing 4-(1-methyl-1H-pyrazol-4-yl)-1,2,3,4-tetrahydroisoquinoline hydrochloride?

Methodological Answer:

The synthesis typically involves multi-step organic reactions, including:

- Coupling reactions : Introducing the pyrazole moiety (1-methyl-1H-pyrazol-4-yl) to the tetrahydroisoquinoline core via Buchwald-Hartwig amination or nucleophilic substitution.

- Cyclization : Formation of the tetrahydroisoquinoline ring using Pictet-Spengler or Bischler-Napieralski reactions under acidic conditions .

- Purification : Column chromatography (e.g., silica gel, eluting with dichloromethane/methanol gradients) to isolate the product .

- Characterization : Confirmation via ESI-MS for molecular weight and / NMR to verify substituent positions and stereochemistry .

Basic: How is the molecular structure of this compound validated in academic research?

Methodological Answer:

Structural validation employs:

- X-ray crystallography : Single-crystal diffraction data refined using SHELXL (e.g., SHELX-2018) for bond lengths, angles, and hydrogen bonding networks .

- NMR spectroscopy : - COSY and HSQC to resolve overlapping signals, especially in the tetrahydroisoquinoline and pyrazole regions .

- Elemental analysis : Matching calculated and observed C/H/N ratios to confirm purity .

Advanced: How can researchers address discrepancies in NMR data during structural validation?

Methodological Answer:

Discrepancies may arise from:

- Solvent effects : Use deuterated solvents (e.g., DMSO-d6 or CDCl3) to eliminate exchangeable proton interference .

- Dynamic processes : Variable-temperature NMR to detect conformational equilibria (e.g., ring-flipping in tetrahydroisoquinoline).

- Impurity analysis : LC-MS to identify byproducts or unreacted intermediates .

- Comparative analysis : Cross-reference with structurally analogous compounds (e.g., 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline derivatives in ) .

Advanced: What strategies optimize solubility for in vitro biological assays?

Methodological Answer:

- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin-based solutions to enhance aqueous solubility without denaturing proteins .

- pH adjustment : Prepare hydrochloride salt forms (as in ) to improve solubility in physiological buffers .

- Microwave-assisted synthesis : Modify substituents (e.g., introducing polar groups on the pyrazole ring) while maintaining activity .

Advanced: How to analyze target binding interactions for this compound in neuropharmacology studies?

Methodological Answer:

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with receptors like 5-HT1A or DDR kinases, referencing similar tetrahydroisoquinoline derivatives ( ) .

- Surface plasmon resonance (SPR) : Measure binding kinetics (ka/kd) to immobilized targets .

- Isothermal titration calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor binding .

Advanced: What challenges arise in crystallizing this compound for X-ray studies, and how are they resolved?

Methodological Answer:

- Low crystal yield : Screen solvent systems (e.g., ethanol/water or acetonitrile/diethyl ether) using high-throughput vapor diffusion .

- Disorder in the pyrazole ring : Apply SHELXL’s rigid-bond restraint (DELU) and anisotropic displacement parameters (ADPs) during refinement .

- Twinned crystals : Use the TWINROTMAT command in SHELXL to model twinning and improve R-factors .

Advanced: How to resolve contradictions between computational predictions and experimental bioactivity data?

Methodological Answer:

- Re-evaluate force fields : Ensure docking studies use parameters compatible with tetrahydroisoquinoline’s flexibility (e.g., OPLS-AA in Desmond) .

- Metabolic stability assays : Test for cytochrome P450-mediated degradation using liver microsomes, which may explain reduced activity .

- Synchrotron radiation : Collect high-resolution X-ray data (<1.0 Å) to detect subtle conformational changes affecting binding .

Basic: What are the stability considerations for long-term storage of this compound?

Methodological Answer:

- Temperature : Store at -20°C in airtight, light-protected vials to prevent hydrochloride salt hydrolysis .

- Humidity control : Use desiccants (silica gel) to avoid deliquescence .

- Stability monitoring : Periodic LC-MS analysis to detect degradation products (e.g., oxidation of the pyrazole ring) .

Advanced: How to design SAR studies for modifying the tetrahydroisoquinoline scaffold?

Methodological Answer:

- Core modifications : Introduce substituents at positions 6/7 (e.g., methoxy or chloro groups) to assess steric/electronic effects on receptor binding ( ) .

- Pyrazole variations : Compare 1-methyl-1H-pyrazol-4-yl with 3,5-dimethylisoxazole ( ) to optimize hydrophobic interactions .

- In vivo validation : Use rodent models to correlate structural changes with pharmacokinetic profiles (e.g., BBB permeability) .

Advanced: What analytical techniques differentiate polymorphic forms of this hydrochloride salt?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.